3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid
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Overview
Description
3-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties. This particular compound has a molecular formula of C9H14N2O2 and is characterized by the presence of an isopropyl group attached to the imidazole ring.
Mechanism of Action
Target of Action
The compound 3-(2-Isopropyl-1H-imidazol-1-yl)-propionic acid belongs to the class of imidazole derivatives . Imidazole derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and other proteins . .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with . They can act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid typically involves the reaction of imidazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to further reactions to introduce the propanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification methods such as crystallization or distillation are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
3-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propanoic acid: Similar structure but lacks the isopropyl group.
2-(2-isopropyl-1H-imidazol-1-yl)propanoic acid: Similar structure but with a different substitution pattern on the imidazole ring.
Uniqueness
3-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(2-propan-2-ylimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)9-10-4-6-11(9)5-3-8(12)13/h4,6-7H,3,5H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCERZQAOAPQXRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353660 |
Source
|
Record name | 3-[2-(Propan-2-yl)-1H-imidazol-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462068-54-8 |
Source
|
Record name | 3-[2-(Propan-2-yl)-1H-imidazol-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 462068-54-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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